Halofuginone vs. Febrifugine: 10-Fold Superior In Vivo Antimalarial Activity with Reduced Toxicity Profile
In a direct head-to-head comparison using the Plasmodium berghei mouse malaria model, halofuginone demonstrated 10-fold higher in vivo antimalarial activity compared to its parent compound febrifugine . In vitro analysis against the Plasmodium falciparum W2 strain showed halofuginone IC50 = 0.145 ng/mL versus febrifugine IC50 = 0.53 ng/mL, representing a 3.7-fold potency advantage . Additionally, while 0.5 mg/kg/day halofuginone was lethal to mice, febrifugine at comparable doses was described as toxic but not uniformly lethal, indicating a distinct toxicity profile rather than a simple potency-toxicity trade-off .
| Evidence Dimension | In vivo antimalarial activity and toxicity |
|---|---|
| Target Compound Data | IC50 = 0.145 ng/mL (P. falciparum W2); 0.5 mg/kg/day lethal in mice |
| Comparator Or Baseline | Febrifugine: IC50 = 0.53 ng/mL (P. falciparum W2); toxic at comparable doses |
| Quantified Difference | 10× higher in vivo activity against P. berghei; 3.7× lower IC50 in vitro |
| Conditions | P. falciparum W2 strain in vitro; P. berghei-infected mouse model in vivo |
Why This Matters
This 10-fold in vivo efficacy advantage combined with distinct toxicity characteristics justifies procurement of halofuginone hydrobromide over febrifugine for antimalarial or antiparasitic research applications requiring superior therapeutic index.
- [1] Halofuginone. In: ScienceDirect Topics - Medicine and Dentistry. Elsevier; 2025. Available from: https://www.sciencedirect.com/topics/medicine-and-dentistry/halofuginone View Source
